4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
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Overview
Description
4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenoxy group and an oxolan-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves the reaction of 4-[(2-chlorophenoxy)methyl]benzoic acid with oxolan-2-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(2-chlorophenoxy)methyl]-N-(4-pyridinylmethyl)benzamide: This compound has a pyridinylmethyl group instead of an oxolan-2-ylmethyl group, which may result in different biological activities and properties.
2-[(4-chlorophenoxy)methyl]benzoic acid: This compound lacks the amide linkage and has different chemical and biological properties.
Uniqueness
Properties
Molecular Formula |
C19H20ClNO3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22) |
InChI Key |
BQKHWBURQJZGCA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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